molecular formula C18H22ClNO3S B5848137 4-chloro-N-(4-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide

4-chloro-N-(4-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide

Cat. No. B5848137
M. Wt: 367.9 g/mol
InChI Key: BLJDUFLWURYBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide, commonly known as CHS-828, is a sulfonamide derivative that has been extensively studied for its anticancer properties. It was first synthesized in 1997 by researchers at the Karolinska Institute in Stockholm, Sweden, and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of CHS-828 is not fully understood, but it is thought to involve inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in the production of nicotinamide adenine dinucleotide (NAD+), a critical cofactor in many cellular processes. By inhibiting NAMPT, CHS-828 leads to depletion of NAD+ and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, CHS-828 has been shown to have other biochemical and physiological effects. For example, it has been shown to induce autophagy, a process by which cells break down and recycle their own components, in cancer cells. It has also been shown to modulate the immune system, potentially making it useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of CHS-828 in lab experiments is its potency and specificity for NAMPT, which makes it a useful tool for studying the role of this enzyme in various cellular processes. However, its relatively low solubility and stability in aqueous solutions can make it challenging to work with in some experimental settings.

Future Directions

There are several areas of future research that could be pursued with CHS-828. One potential direction is to investigate its use in combination with other anticancer agents to enhance its efficacy. Another direction is to explore its potential as a treatment for autoimmune diseases, based on its immune-modulating properties. Additionally, further studies could be done to better understand its mechanism of action and identify potential biomarkers for predicting response to treatment.

Synthesis Methods

The synthesis of CHS-828 involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-3,5-diisopropylaniline to form 4-chloro-N-(4-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide. This compound is then further purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

CHS-828 has been shown to have potent anticancer properties in preclinical studies, including in vitro and in vivo models of various types of cancer, such as melanoma, prostate cancer, and glioblastoma. It has also been investigated for its potential as a treatment for other diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

4-chloro-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-11(2)16-9-14(10-17(12(3)4)18(16)21)20-24(22,23)15-7-5-13(19)6-8-15/h5-12,20-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJDUFLWURYBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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